molecular formula C12H9ClN2O2 B13126458 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid

2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid

Cat. No.: B13126458
M. Wt: 248.66 g/mol
InChI Key: LBLIQXFLLZPXJL-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group and acetic acid moiety play crucial roles in binding to active sites and modulating biological activity. The compound can influence various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its specific combination of a chloro-substituted pyridine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(2-chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-12-11(9-2-1-4-14-7-9)8(3-5-15-12)6-10(16)17/h1-5,7H,6H2,(H,16,17)

InChI Key

LBLIQXFLLZPXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CC(=O)O

Origin of Product

United States

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